1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde
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Overview
Description
1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system with an aldehyde functional group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a palladium-catalyzed Larock indole synthesis can be utilized to form the indole unit, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to construct the pyrrolo[3,2-c]pyridine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products:
Oxidation: 1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid.
Reduction: 1H-pyrrolo[3,2-c]pyridine-7-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site, leading to disruption of microtubule dynamics and induction of cell cycle arrest and apoptosis in cancer cells . The compound forms hydrogen bonds with key amino acids in the binding site, stabilizing the inactive conformation of tubulin.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
Pyrrolopyrazine derivatives: Compounds with a pyrrole and pyrazine ring system that exhibit various biological activities.
1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A closely related compound with the aldehyde group at a different position.
Uniqueness: 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde is unique due to its specific substitution pattern and the presence of the aldehyde group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H6N2O |
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Molecular Weight |
146.15 g/mol |
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C8H6N2O/c11-5-7-4-9-3-6-1-2-10-8(6)7/h1-5,10H |
InChI Key |
BKBYGINVFKKVMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)C=O |
Origin of Product |
United States |
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